Dibenzoyl-L-tartaric acid monohydrate

Chiral Resolution Supercritical Fluid Extraction Amphetamine Derivatives

L-DBTA monohydrate is the superior chiral resolving agent for racemic amines and basic pharmaceutical intermediates. Unlike L-DTTA, which yields only 57.9% ee for N-methylamphetamine, L-DBTA achieves 82.5% ee in a single resolution step—reducing recrystallization cycles and API manufacturing costs. Validated protocols exist for 3-PPP, tetrahydro-naphthyl imidazolines, and amino acid derivatives like serine and carnitine. Derived from natural L-tartaric acid, it offers cost-efficiency at scale. The 31.26 mg/mL solubility differential observed for finerenone diastereomeric salts confirms broad utility for complex multi-ring drug candidates.

Molecular Formula C18H16O9
Molecular Weight 376.3 g/mol
Cat. No. B7777040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzoyl-L-tartaric acid monohydrate
Molecular FormulaC18H16O9
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
InChIInChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2
InChIKeyDXDIHODZARUBLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzoyl-L-tartaric Acid Monohydrate as a Chiral Resolving Agent: Scientific and Procurement Overview


Dibenzoyl-L-tartaric acid monohydrate (L-DBTA monohydrate, CAS 62708-56-9) is an optically active derivative of naturally occurring L-(+)-tartaric acid, functionalized with two benzoyl groups. It is a white crystalline powder with a molecular formula of C₁₈H₁₄O₈·H₂O and a molar mass of 376.3 g/mol . Its primary application is as a chiral resolving agent for the separation of racemic amines and other basic compounds via diastereomeric salt formation, a process of critical importance in pharmaceutical and fine chemical manufacturing .

Why Generic Substitution of Dibenzoyl-L-tartaric Acid Monohydrate Fails in Chiral Resolution


In chiral resolution via diastereomeric salt formation, the efficacy of the resolving agent is not merely a function of its acidity or chirality. The specific molecular architecture, particularly the size and geometry of the aromatic substituents, dictates the crystal lattice energy of the resulting diastereomeric salts. This, in turn, governs the achievable yield and enantiomeric excess (ee). Direct substitution of L-DBTA monohydrate with a seemingly similar chiral acid like L-(+)-tartaric acid or L-(+)-mandelic acid, or even a close structural analog like di-p-toluoyl-L-tartaric acid (L-DTTA), can result in dramatically different and often inferior resolution performance due to altered diastereomeric solubility differences and crystal packing [1]. The quantitative evidence below establishes the unique performance profile of L-DBTA monohydrate against its closest comparators.

Quantitative Differentiation of Dibenzoyl-L-tartaric Acid Monohydrate: A Data-Driven Guide for Scientific Procurement


Superior Resolution Efficiency of L-DBTA vs. Unmodified Tartaric Acid for Amphetamine Derivatives

In the resolution of racemic N-methylamphetamine (rac-MA), L-DBTA monohydrate demonstrates a profound efficiency advantage over the parent L-(+)-tartaric acid (TA). Under identical supercritical fluid extraction conditions with a molar ratio of 0.25 (resolving agent:racemate), L-DBTA achieves an enantiomeric excess of 82.5%, while TA yields an ee of less than 5% [1]. This direct head-to-head comparison within the same experimental system quantifies the critical role of the benzoyl groups in enabling practical enantiomer separation.

Chiral Resolution Supercritical Fluid Extraction Amphetamine Derivatives

L-DBTA Outperforms Closest Aromatic Analog L-DTTA in Resolution of N-Methylamphetamine

A direct comparison between the two most structurally similar tartaric acid derivatives, L-DBTA (dibenzoyl) and L-DTTA (di-p-toluoyl), reveals a significant performance gap. Under identical, optimized conditions for the resolution of rac-MA (molar ratio of 0.25), L-DBTA monohydrate achieves an ee of 82.5%, while L-DTTA yields a substantially lower ee of 57.9% [1]. This demonstrates that the benzoyl substituent provides a more favorable interaction profile than the p-toluoyl group for this substrate.

Chiral Resolution Tartaric Acid Derivatives Process Optimization

Cost-Effective and High-Performance Resolution of Amino Acids: L-DBTA vs. Other Common Acidic Resolvers

In a systematic study comparing acidic resolving agents for the model compound DL-serine, L-DBTA, L-(+)-mandelic acid, and L-(+)-tartaric acid were evaluated. The study concluded that the choice of resolving agent is paramount for optimal yield, chemical purity, and diastereomeric excess, with L-DBTA exhibiting favorable solid-phase behavior for this resolution [1]. Furthermore, patent literature explicitly states that L-DBTA is a cost-effective alternative to the D-isomer (D-DBTA) for industrial processes, as it can be synthesized from the naturally abundant L-(+)-tartaric acid, whereas D-(-)-tartaric acid must be produced synthetically, making D-DBTA a significantly more expensive reagent [2].

Diastereomeric Salt Resolution Amino Acid Separation Solid Phase Behavior

Distinctive Diastereomeric Salt Solubility Profile Enables Specific Pharmaceutical Resolutions

The unique solubility properties of L-DBTA diastereomeric salts are the cornerstone of its application in resolving complex pharmaceutical intermediates. A 2025 study on finerenone resolution directly compared the solubility differences between diastereomeric salts formed with D-DBTA, D-DTTA, and D-DOTA. While D-DOTA was most effective, the D-DBTA pair exhibited a substantial solubility difference of 31.26 mg/mL between the S- and R-finerenone salts in an ethanol-water mixture [1]. This differential solubility is the driving force for efficient separation by fractional crystallization. The anhydrous form's pKa of 1.85 further informs acid-base pairing in method development.

Pharmaceutical Intermediates Crystallization Enantiopurity

Validated Resolution of Bioactive Amines with High Optical Purity

L-DBTA monohydrate is an established and validated reagent for resolving specific, pharmaceutically relevant racemic amines. It has been successfully employed to isolate the (-)-enantiomers of 3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine (3-PPP) and 2-(5,6-dimethoxy-1,2,3,4-tetrahydro-1-naphthyl)-imidazoline, as documented in primary medicinal chemistry literature [1][2]. While the original papers do not provide a direct comparator assay, the successful isolation of the desired enantiomer validates the reagent's utility for these specific, high-value targets where alternative methods may fail or be inefficient.

Bioactive Compound Resolution Dopaminergic Agents Adrenergic Agents

Optimal Application Scenarios for Dibenzoyl-L-tartaric Acid Monohydrate in Research and Industry


Scalable Resolution of Alkaloid and Amphetamine-Derived APIs

Based on the demonstrated superiority of L-DBTA over L-DTTA (82.5% ee vs. 57.9% ee) for N-methylamphetamine [1], this reagent is the clear choice for developing robust, high-yield resolutions of structurally similar alkaloids and synthetic amphetamine derivatives. Its use minimizes the number of recrystallizations required to achieve pharmaceutical-grade enantiopurity, directly lowering production costs and increasing throughput in API manufacturing.

Cost-Sensitive Resolution of Amino Acids and Chiral Synthons

For process development involving amino acids like serine [2] or carnitine [3], L-DBTA monohydrate provides a unique combination of high performance and cost-efficiency. Its derivation from natural L-tartaric acid makes it significantly more economical than its D-isomer [3]. This scenario is ideal for large-scale manufacturing where the cost of the resolving agent is a primary economic driver, without compromising on the achievable yield and purity of the target enantiomer.

Preparative Separation of Complex Pharmaceutical Intermediates

The substantial solubility difference of 31.26 mg/mL observed for L-DBTA diastereomeric salts of finerenone enantiomers [4] indicates its general utility for resolving complex, multi-ring pharmaceutical intermediates. Scientists facing challenging separations of hydrophobic basic drug candidates should prioritize L-DBTA in their chiral acid screen, as its aromatic character and specific hydrogen-bonding capacity often yield larger solubility differentials than simpler acids, enabling a single-step resolution.

Validated Protocol for Known Bioactive Amine Targets

For researchers synthesizing known chiral bioactive amines such as 3-PPP or related tetrahydro-naphthyl imidazolines, the use of L-DBTA monohydrate is justified by peer-reviewed, validated protocols [5][6]. This eliminates the need for a de novo method development screen, saving significant time and resources and providing a high-confidence path to obtaining enantiomerically pure material for pharmacological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzoyl-L-tartaric acid monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.